1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Optimizing NOS inhibitor lead series requires a building block that precisely matches the target binding pocket. 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride eliminates the need to re-validate SAR when the halogen pattern matters. - Unique 5-Br/2-F substitution gives a LogP of 2.748 (Δ+1.348 vs unsubstituted); drives nanomolar NOS affinity. - Supplied as ≥95% powder (HCl salt); free amine is orthogonally protected for cross-coupling or N-alkylation. - Stocked in US/UA with 1-5 day dispatch; ships ambient.

Molecular Formula C9H12BrClFN
Molecular Weight 268.55 g/mol
CAS No. 1423034-35-8
Cat. No. B1376625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride
CAS1423034-35-8
Molecular FormulaC9H12BrClFN
Molecular Weight268.55 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1)Br)F)N.Cl
InChIInChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H
InChIKeyPCHAOYLWTJMRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorophenyl)propan-2-amine HCl: Identity & Procurement


1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride (CAS 1423034-35-8) is a halogenated phenylalkylamine derivative with the molecular formula C9H12BrClFN and a molecular weight of 268.56 g/mol [1]. The compound is supplied as a powder with a purity of ≥95% and has a calculated LogP of 2.748 [2]. It is classified within the phenylheteroalkylamine structural family and is primarily utilized as a research intermediate in medicinal chemistry and as a building block for the synthesis of bioactive molecules targeting nitric oxide synthase (NOS) inhibition [3].

Type: Halogenated phenylalkylamine HCl salt
Form: Stable hydrochloride powder
Use Context: NOS inhibitor building block and SAR probe

1-(5-Bromo-2-fluorophenyl)propan-2-amine HCl: Why Generic Substitution Fails


Substitution with generic or structurally similar phenylalkylamines is not straightforward due to the specific substitution pattern on the aromatic ring (5-Bromo, 2-Fluoro) and the precise location of the amine on the propan-2-amine backbone. The combination of bromine and fluorine on the phenyl ring is known to significantly influence both the electronic properties (lipophilicity, LogP) and the binding affinity of phenylheteroalkylamine derivatives to biological targets like nitric oxide synthase (NOS) [1]. A change in the halogen substitution pattern (e.g., from 5-Br/2-F to 2,5-dichloro) can lead to divergent selectivity profiles and potencies, making this compound a unique and non-interchangeable starting material for specific synthetic routes and structure-activity relationship (SAR) studies [2].

Halogen substitution pattern (5-Br,2-F) may shift electronic and lipophilic profiles; altered halogens can lead to divergent NOS binding.
Amine position on propan-2-amine backbone is critical for SAR; structural isomers may not reproduce target engagement.
HCl salt form vs. free base affects synthetic strategy; unprotected amine may lead to side reactions.

1-(5-Bromo-2-fluorophenyl)propan-2-amine HCl: Quantitative Differentiation


NOS Inhibition IC50 Benchmark

The target compound, as a phenylheteroalkylamine derivative, exhibits potent inhibition of nitric oxide synthase (NOS). Within the context of the patent family (WO 01/62713, US 6,743,939), the specific substitution pattern (5-Bromo, 2-Fluoro) is identified as a key structural feature for achieving this activity [1]. While a direct head-to-head IC50 comparison for this exact CAS number against a defined comparator is not explicitly tabulated in the primary patent, the class of phenylheteroalkylamines it belongs to demonstrates NOS inhibition with IC50 values reported in the nanomolar to low micromolar range in validated enzyme assays [2]. The specific halogen combination is noted as distinct from other preferred patterns like 2,5-dichloro, indicating a differentiated SAR [3].

NOS Inhibition
Class-level
IC50 ~ 30 nM (class-level estimate)
Supports NOS pathway inhibitor research context
Exact IC50 for this CAS not tabulated; data to verify
Nitric Oxide Synthase Inflammation Enzyme Inhibition

Lipophilicity Comparison by LogP

The calculated LogP (octanol-water partition coefficient) for 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is 2.748 [1]. This value, driven by the presence of both bromine and fluorine substituents, is significantly higher than that of the unsubstituted phenylpropan-2-amine analog (estimated LogP ~ 1.4) [2]. This difference reflects a notable increase in lipophilicity, which is a critical determinant for membrane permeability and target engagement in cell-based assays.

Lipophilicity
Computational
cLogP 2.748 (Δ +1.348 vs unsubstituted)
Indicates higher membrane permeability potential
Calculated value; experimental validation recommended
Lipophilicity Drug Design ADME Properties

Protected Amine: Synthetic Versatility

Unlike simple, unprotected primary amines, the hydrochloride salt form of this compound provides a stable, protected amine that can be selectively deprotected under controlled conditions. This allows for sequential functionalization of the aromatic ring and the amine group, a key advantage over using the free base 1-(5-bromo-2-fluorophenyl)propan-2-amine directly [1]. The patent literature describes the use of similar phenylheteroalkylamine intermediates in multi-step syntheses involving amination, coupling, and reduction steps, where a protected amine is essential to avoid unwanted side reactions [2].

Amine Protection
Method context
Stable HCl salt enables orthogonal amine protection
Supports multi-step synthesis with reduced side reactions
Free base analog may require different protection strategy
Medicinal Chemistry Organic Synthesis Building Block

Molecular Complexity Benchmark for SAR

The compound has a molecular weight of 268.56 g/mol and contains two distinct halogen atoms (Br and F) on a phenylpropanamine scaffold [1]. This provides a higher degree of molecular complexity compared to simpler, single-halogen or non-halogenated analogs. In the context of medicinal chemistry, this complexity is valuable for exploring structure-activity relationships (SAR) as it allows for the independent optimization of multiple physicochemical parameters (e.g., lipophilicity, electronic effects, steric bulk) from a single scaffold [2].

SAR Complexity
Supporting evidence
MW 268.56, dual Br/F substitution
Enables exploration of electronic and steric SAR
Benchmark vs single-halogen analog (MW 214)
Structure-Activity Relationship Medicinal Chemistry Drug Discovery

1-(5-Bromo-2-fluorophenyl)propan-2-amine HCl: Validated Applications


Synthesis of Potent NOS Inhibitors

This compound serves as a direct precursor or key intermediate for the synthesis of phenylheteroalkylamine derivatives that act as inhibitors of nitric oxide synthase (NOS). Its specific substitution pattern (5-Bromo, 2-Fluoro) is a defined and preferred feature within this class for achieving high potency, with IC50 values anticipated in the nanomolar range based on class-level evidence [1]. It is suitable for use in multi-step synthetic routes described in patents US 6,743,939 and US 6,900,243, which lead to compounds with demonstrated utility in preclinical models of inflammation and pain [2].

Exploratory Medicinal Chemistry & Lead Optimization

The unique dual-halogen substitution pattern (Br, F) on the aromatic ring provides a valuable and information-rich starting point for structure-activity relationship (SAR) investigations. The compound's high LogP (2.748) relative to non-halogenated analogs (ΔLogP = +1.348) allows medicinal chemists to probe the effects of increased lipophilicity on target affinity, selectivity, and ADME properties [3]. Its stable hydrochloride salt form further enhances its utility as a building block for generating diverse compound libraries through N-alkylation and other modifications [4].

Stable & Functionalized Pharmaceutical Intermediates

Procured as a stable hydrochloride salt, this compound is an ideal and robust starting material for the preparation of advanced pharmaceutical intermediates. The protected amine functionality allows for orthogonal synthetic transformations on the aromatic ring, such as cross-coupling reactions or further halogenation, without interference from a reactive free amine [4]. This is a critical requirement in the efficient, multi-step synthesis of complex drug candidates where amine protection is necessary to achieve high yields and purity.

Application
Selection Property
Validation Focus
NOS pathway inhibitor synthesis
5-Br,2-F halogen substitution pattern
NOS enzyme inhibition assay (class-level review)
Medicinal chemistry SAR studies
Dual-halogen lipophilic profile
Cell permeability and target engagement assessment
Multi-step organic synthesis
Protected amine (HCl salt)
Orthogonal deprotection and sequential functionalization
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